![molecular formula C7H14ClNO B2878894 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2305255-84-7](/img/structure/B2878894.png)
7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS Number: 2305255-84-7 . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to the compound , has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Molecular Structure Analysis
The InChI code for 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is 1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is a powder at room temperature . It has a molecular weight of 163.65 . The compound’s InChI code is 1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H , which provides a specific identifier for its molecular structure.Applications De Recherche Scientifique
Construction of Multifunctional Modules for Drug Discovery
Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes, including 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride, through robust and step-economic routes. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for drug discovery applications. Enantioselective approaches to these spirocycles are also reported, showcasing their versatility and potential in the synthesis of complex molecular architectures for therapeutic purposes (Li, Rogers-Evans, & Carreira, 2013).
Dipeptide Synthons
The compound has been used in the synthesis of dipeptide synthons, demonstrating its role in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate showcases its application in constructing novel classes of dipeptide synthons, which can undergo reactions with carboxylic acids and thioacids. This capability makes it a valuable building block in the development of peptides and proteins with potential biological and therapeutic activities (Suter, Stoykova, Linden, & Heimgartner, 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 7-Methyl-6-oxa-2-azaspiro[3Similar compounds have been found to exhibitEpidermal Growth Factor Receptor (EGFR) inhibitory activities . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division.
Mode of Action
The exact mode of action of 7-Methyl-6-oxa-2-azaspiro[3Compounds with similar structures have been shown to inhibit egfr . This inhibition could occur through the compound binding to the receptor, preventing it from activating and thus blocking the signal for cell growth and division.
Propriétés
IUPAC Name |
7-methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRWABIYBPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CNC2)CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

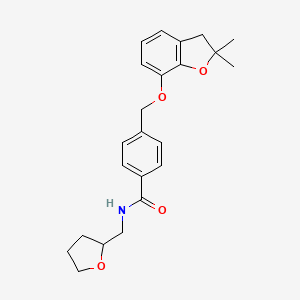
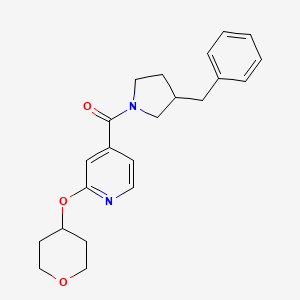
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)
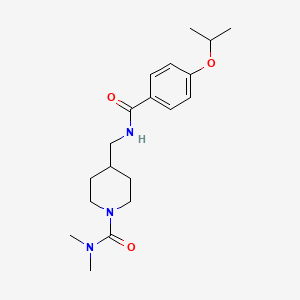
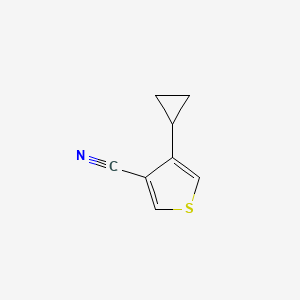

![2-Methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole](/img/structure/B2878821.png)
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)
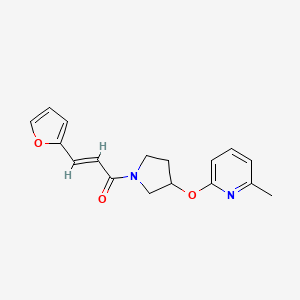
![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

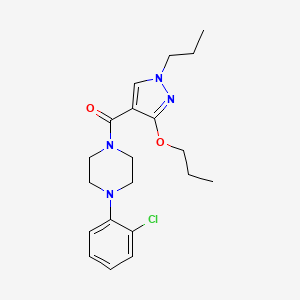
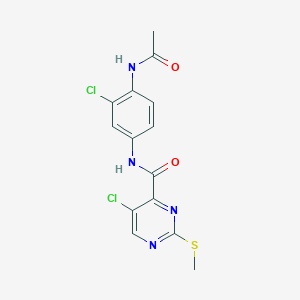
![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)